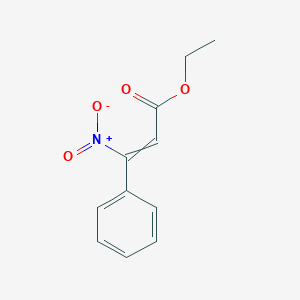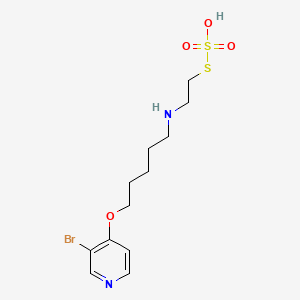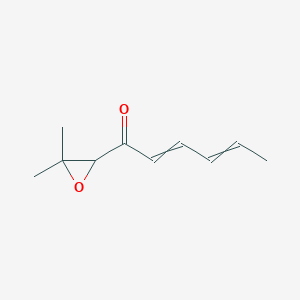![molecular formula C29H26N2S2 B14656232 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane CAS No. 50650-57-2](/img/structure/B14656232.png)
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between two heterocyclic rings, incorporating sulfur and nitrogen atoms, and is adorned with phenyl groups at specific positions. Its distinctive structure lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-iminothiazolidin-4-one with thioglycolic acid, thiolactic acid, or thiomalic acid . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticonvulsant properties.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological molecules, such as proteins and enzymes, makes it useful in studying biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism by which 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane exerts its effects is primarily through modulation of specific molecular targets. For instance, its anticonvulsant activity is believed to involve the modulation of the benzodiazepine allosteric site in GABA-A receptors, leading to central nervous system depressant activity . This interaction helps in stabilizing neuronal activity and preventing seizures.
Vergleich Mit ähnlichen Verbindungen
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane can be compared with other spirocyclic compounds, such as:
1,6-Dithia-4,9-diazaspiro[4.4]nonane: Similar in structure but lacks the phenyl groups, which may affect its chemical reactivity and biological activity.
4,7,13,16-Tetraphenyl-1,10-dithia-4,7,13,16-tetraphosphacyclo-octadecane: Another spirocyclic compound with different heteroatoms and ring sizes, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and phenyl groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
50650-57-2 |
|---|---|
Molekularformel |
C29H26N2S2 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2,4,7,9-tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C29H26N2S2/c1-5-13-21(14-6-1)25-29(32-27(30-25)23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)31-28(33-29)24-19-11-4-12-20-24/h1-20,25-28,30-31H |
InChI-Schlüssel |
VFKVXDDEWKGSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3(C(NC(S3)C4=CC=CC=C4)C5=CC=CC=C5)SC(N2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


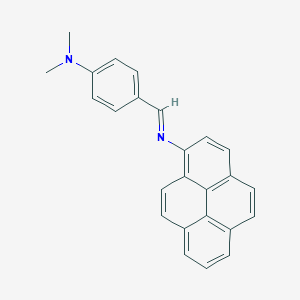
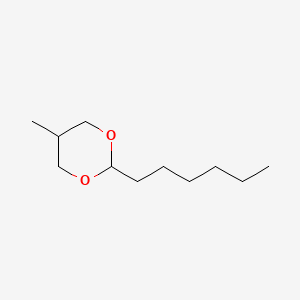

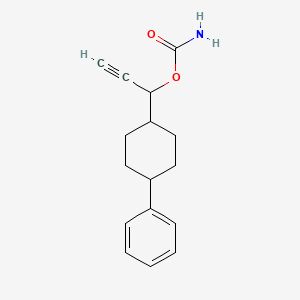
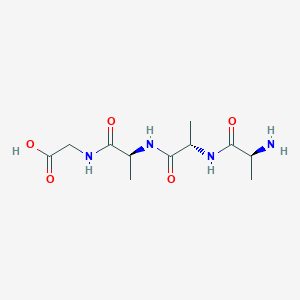
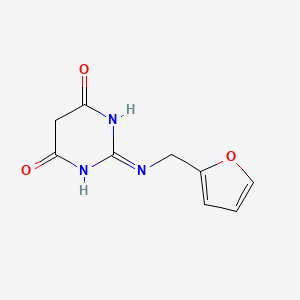
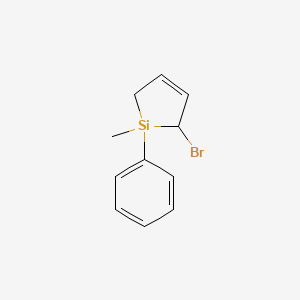
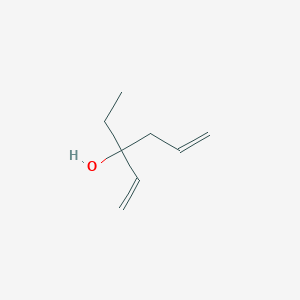
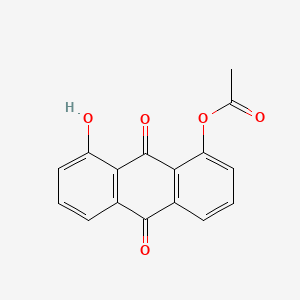
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

